
2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one” is a synthetic organic compound characterized by its spirocyclic structure. This compound is notable for its unique combination of functional groups, including an oxirane (epoxide) ring, a spirocyclic framework, and multiple alkyl substituents. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one” typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the oxirane ring. Common synthetic routes may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxirane Ring: This step often involves the epoxidation of an alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
“2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one” can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives.
科学的研究の応用
“2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving epoxide-containing compounds.
Medicine: Investigation of its potential pharmacological properties, such as anti-cancer or anti-inflammatory activity.
Industry: Use in the development of new materials with unique physical properties.
作用機序
The mechanism of action of “2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one” would depend on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The oxirane ring can react with nucleophilic sites in biological molecules, potentially leading to covalent modification and inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(hydroxymethyl)-3,8-diazaspiro(4.5)decan-4-one: Similar structure but with a hydroxyl group instead of an oxirane ring.
2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(chloromethyl)-3,8-diazaspiro(4.5)decan-4-one: Contains a chloromethyl group instead of an oxirane ring.
Uniqueness
The presence of the oxirane ring in “2,2-Diethyl-7,7,9,9-tetramethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro(4.5)decan-4-one” makes it unique compared to its analogs. The oxirane ring imparts distinct reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
78276-45-6 |
|---|---|
分子式 |
C19H34N2O2 |
分子量 |
322.5 g/mol |
IUPAC名 |
3,3-diethyl-7,7,9,9-tetramethyl-2-(oxiran-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C19H34N2O2/c1-7-19(8-2)13-18(15(22)21(19)9-14-10-23-14)11-16(3,4)20-17(5,6)12-18/h14,20H,7-13H2,1-6H3 |
InChIキー |
GPWQECOXRXRJAH-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC2(CC(NC(C2)(C)C)(C)C)C(=O)N1CC3CO3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


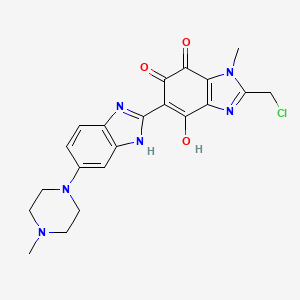
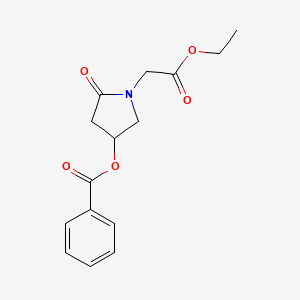

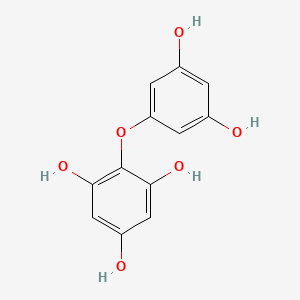
![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
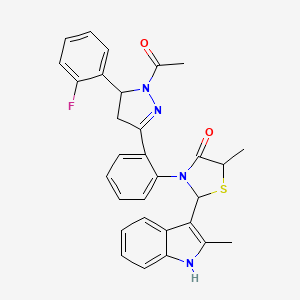
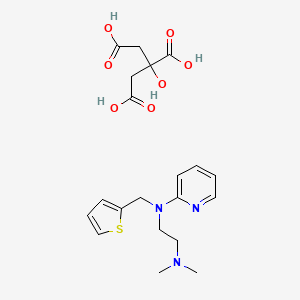
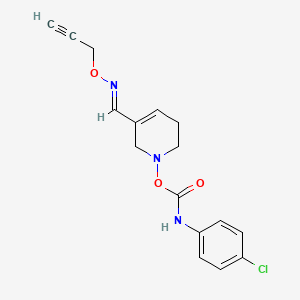
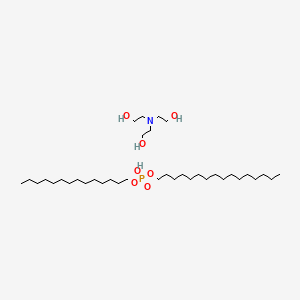
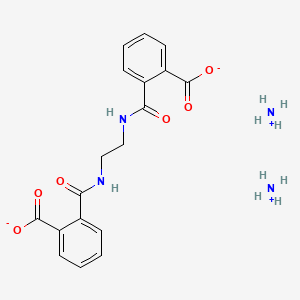
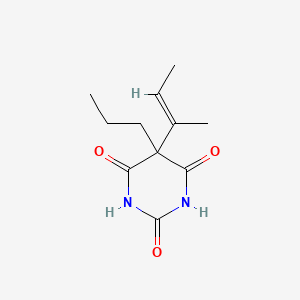
![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
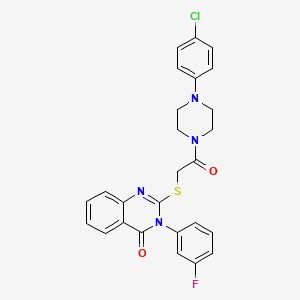
![(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol](/img/structure/B12712416.png)
